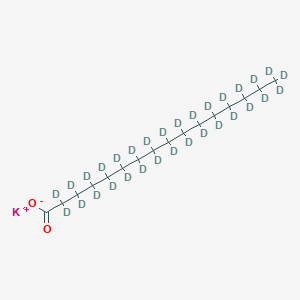

Potassium hexadecanoate-d31

Descripción

Significance of Stable Isotope Labeling in Contemporary Scientific Inquiry

Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. symeres.comwikipedia.orgdiagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide array of experimental conditions, including studies in living organisms. creative-proteomics.com The key principle behind this technique is that the labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass. diagnosticsworldnews.com This mass difference allows researchers to track the labeled molecules through complex biological pathways, chemical reactions, and environmental systems. wikipedia.orgcreative-proteomics.com

The applications of stable isotope labeling are vast and cut across numerous scientific disciplines. In metabolomics, it is crucial for elucidating metabolic pathways, fluxes, and regulation. silantes.com By introducing labeled compounds into cells or organisms, scientists can monitor their distribution and transformation, providing insights into biosynthesis, degradation, and remodeling of biomolecules. diagnosticsworldnews.comsilantes.com In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) enables precise quantification of proteins. creative-proteomics.com Furthermore, this technique is instrumental in drug metabolism and pharmacokinetic (DMPK) studies, aiding in the identification of metabolites and understanding drug efficacy and interactions. symeres.com The ability to precisely localize and quantify the stable isotope label using advanced analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy underpins its importance in modern scientific research. wikipedia.orgdiagnosticsworldnews.com

Overview of Perdeuterated Palmitate Derivatives, including Potassium Hexadecanoate-d31, as Specialized Research Probes

Perdeuterated palmitate derivatives are molecules in which all the hydrogen atoms on the palmitate (hexadecanoate) carbon chain have been replaced with deuterium. This compound, with the chemical formula CD₃(CD₂)₁₄COOK, is the potassium salt of this fully deuterated long-chain saturated fatty acid. cymitquimica.comsigmaaldrich.com These compounds serve as highly specialized probes in various research fields.

The primary advantage of using perdeuterated compounds like this compound lies in the significant mass difference between hydrogen (¹H) and deuterium (²H). This substantial mass shift is easily detectable by mass spectrometry, making it an excellent internal standard for quantifying its non-deuterated counterpart, potassium palmitate, in complex biological samples. diagnosticsworldnews.com This is particularly valuable in lipidomics, where accurate quantification of fatty acids is essential for understanding their roles in health and disease. nih.gov

Furthermore, the unique nuclear properties of deuterium make these compounds powerful probes in NMR spectroscopy and neutron scattering studies. sfu.cadntb.gov.ua In ²H-NMR, the deuterium signal provides detailed information about the order and dynamics of lipid molecules within biological membranes. sfu.caismar.org Neutron scattering techniques can leverage the difference in scattering length between hydrogen and deuterium to probe the structure and organization of lipid bilayers. acs.org

Historical Context of Deuterium Tracers in Lipid and Membrane Science

The use of deuterium as a tracer in scientific research dates back to the mid-20th century, following its discovery by Harold Urey in 1931. Early researchers recognized the potential of stable isotopes to investigate biological processes without the hazards associated with radioactivity. The application of deuterium labeling to the study of lipids and membranes marked a significant advancement in the field.

Initially, the synthesis of selectively deuterated lipids was a considerable challenge. rero.ch However, as synthetic methodologies improved, so did the ability to create complex deuterated molecules, including perdeuterated fatty acids. The combination of selectively deuterated lipids with deuterium NMR spectroscopy was a pivotal development in the study of liquid crystals and was later extended to biological membranes. rero.ch Early studies using perdeuterated lipids provided unprecedented insights into the structure and dynamics of lipid bilayers. rero.ch These pioneering efforts laid the groundwork for the sophisticated techniques used today, where compounds like this compound are routinely employed to investigate membrane fluidity, lipid-protein interactions, and the effects of various molecules on membrane properties. ismar.orgbrynmawr.edu

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCIYICOGDBSG-HXKBIXQXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745731 | |

| Record name | Potassium (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-47-5 | |

| Record name | Potassium (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63074-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Perdeuterated Hexadecanoic Acid and Its Potassium Salt

Precursor Synthesis: Perdeuteration of Hexadecanoic Acid (Palmitic Acid-d31)

The foundational step in producing potassium hexadecanoate-d31 is the synthesis of its perdeuterated carboxylic acid precursor, hexadecanoic acid-d31. This involves replacing all 31 hydrogen atoms on the palmitic acid molecule with deuterium (B1214612) atoms. Several methods have been developed to achieve this high level of isotopic enrichment.

Metal-Catalyzed Hydrothermal H/D Exchange Reactions

A robust and widely employed method for perdeuteration of saturated fatty acids is the metal-catalyzed hydrothermal hydrogen/deuterium (H/D) exchange. europa.eufz-juelich.de This technique involves heating the fatty acid in deuterium oxide (D₂O) at elevated temperatures and pressures in the presence of a noble metal catalyst. europa.eursc.org Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are effective catalysts for this transformation. rsc.orgresearchgate.net

The reaction is typically carried out in a high-pressure reactor. europa.eu The process often requires multiple cycles, where the D₂O is refreshed to drive the equilibrium towards complete deuteration. fz-juelich.de This method is advantageous for its ability to produce gram-scale quantities of perdeuterated fatty acids with high levels of deuterium incorporation. researchgate.net

| Parameter | Typical Value/Condition | Source |

| Catalyst | 5% or 10% Platinum on Carbon (Pt/C) | fz-juelich.dersc.org |

| Deuterium Source | Deuterium Oxide (D₂O) | fz-juelich.de |

| Temperature | 220°C | fz-juelich.deresearchgate.net |

| Pressure | High pressure (specifics vary) | europa.eu |

| Reaction Time | Multiple days with cycles | fz-juelich.deresearchgate.net |

Chemoenzymatic and Enzymatic Approaches for Deuterated Lipid Synthesis

While direct enzymatic perdeuteration of fatty acids is not a common strategy, enzymes play a crucial role in the synthesis of more complex deuterated lipids where regioselectivity is paramount. europa.eunih.gov For instance, lipases can be used to specifically hydrolyze or esterify fatty acids at particular positions on a glycerol (B35011) backbone. nih.gov This chemoenzymatic approach combines the efficiency of chemical synthesis for certain steps with the high specificity of enzymatic catalysis for others. nih.gov Although not directly applied for the complete deuteration of hexadecanoic acid, these methods are vital in the broader field of synthesizing isotopically labeled lipids. europa.eunih.gov

Regioselective Deuteration Strategies for Controlled Isotopic Incorporation

In contrast to perdeuteration, regioselective deuteration aims to introduce deuterium atoms at specific positions within a molecule. nih.govnih.gov While the synthesis of this compound requires complete deuteration, it is important to distinguish it from these targeted labeling techniques. Regioselective methods often involve multi-step chemical syntheses where deuterated building blocks are strategically introduced. nih.govacs.org These approaches are invaluable for mechanistic studies and metabolic tracing where the fate of specific parts of a molecule needs to be tracked. nih.govacs.org

Derivatization to this compound

Once the perdeuterated hexadecanoic acid-d31 has been synthesized and purified, it is converted to its potassium salt.

Neutralization and Salt Formation Protocols

The conversion of hexadecanoic acid-d31 to this compound is achieved through a standard acid-base neutralization reaction, also known as saponification. libretexts.orgresearchgate.net This involves reacting the fatty acid with a stoichiometric amount of a potassium base, typically potassium hydroxide (B78521) (KOH). researchgate.netaocs.org The reaction is generally carried out in a suitable solvent, such as ethanol. fao.org

The general reaction is as follows:

CD₃(CD₂)₁₄COOH + KOH → CD₃(CD₂)₁₄COOK + H₂O

The resulting potassium salt is then isolated, often by evaporation of the solvent. fao.org It is crucial to use high-purity reagents to avoid introducing contaminants into the final product.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Hexadecanoic acid-d31 | Potassium Hydroxide (KOH) | This compound | Neutralization/Saponification |

Advanced Purification Techniques for Enhanced Isotopic and Chemical Purity

Achieving high isotopic and chemical purity is critical for the application of this compound in sensitive analytical techniques. Following synthesis, both the intermediate hexadecanoic acid-d31 and the final potassium salt undergo rigorous purification.

Commonly employed techniques for the purification of lipids include various forms of chromatography. nih.govbuchi.com Solid-phase extraction (SPE) and flash chromatography are effective for removing byproducts and unreacted starting materials. nih.gov For achieving the highest purity, preparative high-performance liquid chromatography (HPLC) may be utilized.

The isotopic enrichment is typically verified using mass spectrometry, which can precisely determine the extent of deuterium incorporation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure and isotopic purity of the final compound.

Chromatographic Separations (e.g., Silica (B1680970) Gel Chromatography)

Following the initial synthesis of perdeuterated hexadecanoic acid, purification is essential to remove any unreacted starting materials, catalysts, and byproducts. Silica gel chromatography is a widely employed and effective method for the purification of fatty acids and their derivatives, including their deuterated isotopologues. nih.govgoogle.comnih.gov

The principle of this technique relies on the differential adsorption of various components of a mixture onto a stationary phase (silica gel) as a mobile phase (solvent) passes through it. For the separation of fatty acids, a non-polar solvent system is typically used, which allows the more polar fatty acid to be retained on the polar silica gel while less polar impurities are eluted first.

In the context of purifying deuterated hexadecanoic acid, the process would involve dissolving the crude synthetic product in a minimal amount of a suitable solvent and applying it to a column packed with silica gel. acs.org A solvent system, often a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297), is then passed through the column. gerli.com The polarity of the solvent mixture can be adjusted to achieve optimal separation.

Table 1: Illustrative Parameters for Silica Gel Chromatography of Fatty Acids

| Parameter | Description | Typical Value/Solvent |

|---|---|---|

| Stationary Phase | The adsorbent material used for separation. | Silica Gel |

| Mobile Phase | The solvent system used to elute components. | Hexane/Diethyl Ether (e.g., 85:15 v/v) gerli.com |

| Elution Order | The sequence in which compounds are washed off the column. | 1. Non-polar impurities (e.g., hydrocarbons) 2. Fatty Acid Methyl Esters (if applicable) 3. Free Fatty Acids |

| Detection | Method to identify the presence of the desired compound in fractions. | Thin-Layer Chromatography (TLC) researchgate.net |

Researchers can monitor the separation by collecting fractions of the eluate and analyzing them using thin-layer chromatography (TLC). researchgate.net This allows for the identification and combination of fractions containing the pure deuterated hexadecanoic acid. The solvent is then evaporated under reduced pressure to yield the purified product. This method is effective in separating the target fatty acid from other lipid classes that may be present in the reaction mixture. nih.govresearchgate.net

Recrystallization and Controlled Drying Protocols

Recrystallization is another powerful technique used to purify solid compounds based on differences in solubility. Following chromatographic separation, or as an alternative purification step, recrystallization can significantly enhance the purity of perdeuterated hexadecanoic acid.

The process involves dissolving the crude acid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the hexadecanoic acid-d31 decreases, causing it to crystallize out of the solution, while impurities tend to remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the fatty acid well at high temperatures but poorly at low temperatures.

After crystallization, the purified crystals are isolated by filtration. A controlled drying protocol is then implemented to remove any residual solvent without causing degradation of the product. This is typically achieved by drying the crystals under vacuum, often at a slightly elevated temperature, to ensure all volatile components are removed. The final product is a highly purified, crystalline solid.

Considerations for Large-Scale Production and Availability for Neutron Scattering Facilities

The availability of high-purity this compound and its free acid precursor is of significant interest to the scientific community, particularly for neutron scattering facilities. europa.eu Deuterated molecules are invaluable in neutron scattering experiments because the large difference in the neutron scattering length between hydrogen and its isotope deuterium allows for "contrast variation". nih.govnih.gov This technique enables researchers to selectively highlight or mask different parts of a complex biological structure, such as a cell membrane, providing detailed structural and dynamic information that is often unattainable with other methods. nih.goviaea.org

Despite the high demand, the large-scale production of perdeuterated fatty acids presents several challenges:

Cost and Availability of Starting Materials: The primary source of deuterium is heavy water (D₂O), which is significantly more expensive than regular water. The synthesis also requires specialized deuterated reagents and catalysts. europa.eu

Synthetic Complexity: The perdeuteration of fatty acids often involves hydrothermal methods under high temperature and pressure, requiring specialized reactors. europa.eu Achieving high levels of deuterium incorporation (typically >98%) can necessitate multiple reaction cycles, adding to the complexity and cost. europa.eu

Purification at Scale: While chromatographic and recrystallization methods are effective at the lab scale, scaling these processes up for multi-gram or kilogram production can be challenging and resource-intensive.

Dedicated Facilities: The specialized nature of these syntheses has led to the establishment of dedicated deuteration laboratories at major research facilities. Institutions like the National Deuteration Facility (ANSTO) and the European Spallation Source (ESS) are actively involved in synthesizing deuterated molecules, including lipids and fatty acids, to supply to the neutron user community. europa.euiaea.org

The synthesis of perdeuterated hexadecanoic acid is a crucial first step, as it serves as a precursor for a wide range of more complex deuterated molecules, including phospholipids (B1166683) like POPC, which are essential for creating model cell membranes for biophysical studies. europa.eunih.gov The ongoing efforts at these specialized facilities are aimed at overcoming production bottlenecks and increasing the availability of these critical research materials. europa.eu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexadecanoic acid-d31 |

| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) |

| Diethyl ether |

| Ethyl acetate |

| Hexane |

Advanced Spectroscopic and Scattering Characterization of Potassium Hexadecanoate D31 and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of Potassium hexadecanoate-d31, providing non-invasive insights into its structure, dynamics, and purity. Different NMR-active nuclei offer complementary information.

Deuterium (B1214612) (²H) NMR for Conformational Dynamics, Chain Order, and Motion

Deuterium (²H) NMR is exceptionally well-suited for investigating the dynamics of the deuterated acyl chain of this compound, particularly when it is incorporated into larger assemblies like micelles or lipid bilayers. The technique measures the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient.

Detailed Research Findings: In an ordered environment, such as a lipid membrane, the C-D bonds of the acyl chain cannot tumble freely and isotropically. This anisotropic motion results in a characteristic "Pake doublet" spectrum, the separation of which is known as the quadrupolar splitting (ΔνQ). The magnitude of this splitting is directly related to the time-averaged orientation of the C-D bond with respect to the external magnetic field and is described by the order parameter, S_CD.

The order parameter is defined as: S_CD = ½ * <3cos²θ - 1> where θ is the angle between the C-D bond and the axis of motional averaging (e.g., the membrane normal).

Conformational Dynamics: The flexibility of the hexadecanoate (B85987) chain arises from rotations around its C-C bonds, leading to different conformations (trans vs. gauche isomers). An increase in the proportion of gauche isomers causes greater disorder and a decrease in the S_CD value.

Chain Order: In lipid assemblies, a distinct "order parameter plateau" is often observed for the first ~10 methylene (B1212753) groups (CD₂) of the chain, indicating relatively high order and restricted motion. The order parameters then progressively decrease towards the terminal methyl (CD₃) group, reflecting a significant increase in motional freedom and conformational disorder at the center of the bilayer.

Motion: ²H NMR relaxation time measurements (T₁) can provide information about the rates of molecular motion, such as segmental motions, axial rotation, and collective chain fluctuations, which occur on different timescales.

| Carbon Position | Typical Quadrupolar Splitting (ΔνQ) in kHz | Calculated Order Parameter (S_CD) | Interpretation |

|---|---|---|---|

| C2 | 120 | 0.47 | High order, restricted motion near carboxyl headgroup |

| C5 | 125 | 0.49 | High order (plateau region) |

| C10 | 115 | 0.45 | Slight decrease in order |

| C14 | 50 | 0.20 | Increased motional freedom |

| C16 | 8 | 0.03 | Very high disorder at the chain terminus |

Carbon-13 (¹³C) NMR for Structural Elucidation and Isotopic Distribution

Carbon-13 (¹³C) NMR is a powerful tool for confirming the carbon skeleton of the molecule and assessing the distribution of any ¹³C isotopes.

Detailed Research Findings:

Structural Elucidation: The ¹³C NMR spectrum of this compound will display a series of signals corresponding to the 16 carbon atoms in the molecule. The chemical shift of each carbon provides information about its local electronic environment, confirming the presence of the carboxylate group (COO⁻) and the long aliphatic chain. Due to the coupling between ¹³C and ²H (deuterium), the signals for the deuterated carbons will appear as multiplets, and their chemical shifts may be slightly different from the non-deuterated analogue due to isotope effects.

Isotopic Distribution: For molecules synthesized with ¹³C enrichment at specific positions, quantitative ¹³C NMR is used to determine the precise level of enrichment at each site. researchgate.netnih.gov While this compound is primarily a deuterium-labeled compound, this technique is crucial for dual-labeled (¹³C and ²H) tracer studies. The integral of each carbon signal, when acquired under appropriate quantitative conditions (e.g., with long relaxation delays and proton decoupling), is directly proportional to the number of ¹³C nuclei at that position. researchgate.netnih.gov

| Carbon Atom | Typical Chemical Shift (ppm) |

|---|---|

| C1 (COO⁻) | ~180 |

| C2 | ~35 |

| C3 | ~25 |

| C4-C13 (CH₂)n | ~29-30 |

| C14 | ~32 |

| C15 | ~23 |

| C16 (CH₃) | ~14 |

Note: Shifts for the deuterated compound will be similar but may show small isotopic shifts and splitting due to C-D coupling.

Proton (¹H) NMR for Residual Proton Content and Impurity Assessment

While seemingly counterintuitive for a fully deuterated compound, Proton (¹H) NMR is an essential quality control technique.

Detailed Research Findings: The ideal ¹H NMR spectrum of pure, 100% deuterated this compound would show no signals. However, in practice, small residual signals are often present.

Residual Proton Content: The presence of small peaks in the aliphatic region of the ¹H spectrum indicates incomplete deuteration. By integrating these signals against a known internal standard, the percentage of residual protons (and thus the isotopic purity) can be accurately quantified.

Impurity Assessment: ¹H NMR is highly sensitive for detecting proton-containing impurities. Common contaminants from synthesis or handling, such as residual solvents (e.g., water, ethanol, acetone) or other organic molecules, can be readily identified by their characteristic chemical shifts and coupling patterns. epfl.chsigmaaldrich.com This allows for a comprehensive assessment of the sample's chemical purity.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides highly sensitive and accurate measurements of the mass-to-charge ratio of molecules, making it indispensable for verifying the isotopic composition and mapping the distribution of this compound.

High-Resolution Mass Spectrometry for Isotopic Enrichment and Purity Quantification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of elemental formulas and the quantification of isotopic enrichment.

Detailed Research Findings:

Isotopic Enrichment: HRMS can easily distinguish this compound from its non-deuterated counterpart due to the significant mass difference (31 mass units). The exact mass of the [M-K]⁻ ion can be measured and compared to the theoretical calculated mass, confirming the identity of the compound. The measured mass accuracy is typically expected to be within 5 ppm. researchgate.net

| Species | Formula | Theoretical Monoisotopic Mass (Da) | Typical Observed Mass (Da) |

|---|---|---|---|

| Hexadecanoate (non-deuterated) | [C₁₆H₃₁O₂]⁻ | 255.2324 | - |

| Hexadecanoate-d31 | [C₁₆D₃₁O₂]⁻ | 286.4251 | 286.4248 (example) |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Spatial Distribution in Complex Systems

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface-sensitive analytical technique used to generate high-resolution chemical images of a sample's surface. nih.govphi.com It is particularly powerful for studying deuterated lipids.

Detailed Research Findings: The ToF-SIMS technique involves bombarding a surface with a pulsed primary ion beam, which causes secondary ions from the outermost monolayer to be ejected. phi.com These secondary ions are then analyzed in a time-of-flight mass spectrometer. Because this compound has a distinct mass signature, its fragments can be differentiated from other molecules in a complex biological or material sample. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation and Isotopic Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the validation of this compound. nih.gov It serves the dual purpose of confirming the chemical purity of the fatty acid and determining its isotopic enrichment. For the analysis, the potassium salt is typically converted to its more volatile fatty acid methyl ester (FAME) form. ntnu.no

The gas chromatography component separates the deuterated FAME from any non-deuterated (hydrogenated) counterparts or other fatty acid impurities based on their differential partitioning between the stationary and mobile phases. ntnu.no While deuterium labeling can sometimes cause a slight shift in retention time in liquid chromatography, this effect is generally less noticeable in GC-MS. nih.gov

The mass spectrometry detector then analyzes the eluting compounds. The mass spectrum of the hexadecanoate-d31 methyl ester will show a distinct molecular ion peak that is 31 mass units higher than that of its non-deuterated analog, confirming the extensive deuteration of the alkyl chain. High-resolution mass spectrometry can precisely measure this mass difference, validating the isotopic composition. ornl.gov The fragmentation pattern observed in the mass spectrum provides structural confirmation and can be used to quantify the analyte, often using single ion monitoring for enhanced sensitivity. nih.govntnu.no The isotopic purity is determined by comparing the abundance of the fully deuterated species to any partially deuterated or non-deuterated species present.

Table 1: Illustrative GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | DB-FastFAME or similar | Optimized for rapid and efficient separation of FAMEs. ntnu.no |

| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the column. mdpi.com |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for high sensitivity. mdpi.com |

| Oven Program | Temperature gradient (e.g., 50°C to 230°C) | Separates FAMEs based on their boiling points and column interactions. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. mdpi.com |

| MS Detection | Single Ion Monitoring (SIM) or Full Scan | SIM offers high sensitivity for quantification; Full Scan provides complete mass spectra for identification. nih.govntnu.no |

Infrared (IR) Spectroscopy for Conformational Analysis and Molecular Interactions

Infrared (IR) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing insights into the conformational order of the alkyl chains of this compound and its intermolecular interactions. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies, most notably the C-H stretching and bending modes.

The C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region for hydrogenated fatty acids, are shifted to approximately 2070-2200 cm⁻¹ for the C-D bonds in this compound. This clear spectral window allows for the study of the deuterated chains without interference from C-H signals of other hydrogenated components in a mixture.

The frequencies of specific vibrational modes, such as the methylene (-CD₂) scissoring and rocking modes, are sensitive to the conformation of the alkyl chain. In highly ordered, all-trans conformations, such as those found in crystalline states or well-ordered monolayers, these bands are sharp and well-defined. In contrast, in disordered or liquid-like states, the bands broaden, indicating the presence of gauche conformations. By analyzing these spectral features, IR spectroscopy can be used to monitor phase transitions and changes in molecular packing. Furthermore, shifts in the carboxylate (-COO⁻) stretching frequencies can provide information about the coordination environment of the potassium ion and the extent of hydrogen bonding with solvent molecules.

Neutron Scattering Techniques

Neutron scattering is exceptionally well-suited for studying systems containing this compound due to the large difference in neutron scattering length between hydrogen and its isotope, deuterium. nih.govnih.govwikipedia.org This difference is the basis for contrast variation methods, which allow for the selective highlighting of different components within a complex assembly. nih.govnih.gov

Table 2: Coherent Neutron Scattering Lengths of Relevant Elements

| Isotope | Scattering Length (fm) |

|---|---|

| Hydrogen (¹H) | -3.74 |

| Deuterium (²H) | 6.67 |

| Carbon (¹²C) | 6.65 |

| Oxygen (¹⁶O) | 5.80 |

The negative value for hydrogen is particularly significant, creating a large scattering contrast when replaced by deuterium.

Small Angle Neutron Scattering (SANS) is an ideal technique for characterizing the structure of self-assembled systems like micelles and emulsions on the nanometer scale. ias.ac.innih.gov When this compound is used to form micelles in a solvent like water (H₂O), there is a strong contrast between the deuterated hydrophobic tails and the hydrogenated solvent. This allows SANS to clearly define the size and shape of the micellar core.

By fitting the scattering data to mathematical models, researchers can determine key structural parameters such as the aggregation number (the number of surfactant molecules per micelle), the radius of gyration of the micelle, and the shape of the aggregate (e.g., spherical, ellipsoidal, or cylindrical). ias.ac.inias.ac.in In emulsion systems, SANS can similarly be used to study the structure of the surfactant layer at the oil-water interface and the size distribution of the emulsion droplets. elsevierpure.com

Neutron Reflectometry is a surface-sensitive technique used to obtain detailed structural information about thin films and adsorbed layers at interfaces. bibliotekanauki.plepj-conferences.org It measures the intensity of a neutron beam reflected from a flat surface as a function of the angle of incidence, providing a profile of the neutron scattering length density (SLD) perpendicular to the interface. nih.gov

When a thin film of this compound is deposited on a substrate (e.g., a silicon wafer), neutron reflectometry can precisely determine the thickness of the film, its density, and its surface roughness. nih.goviaea.org The technique is particularly powerful for studying adsorption from a solution onto a solid surface. By using a deuterated solvent or a deuterated adsorbate like this compound, one can create high contrast and accurately measure the amount of adsorbed material and the structure of the adsorbed layer, even when it is buried under a bulk liquid phase. nih.govnih.gov

The primary advantage of using deuterated molecules like this compound in neutron scattering is the ability to employ contrast variation (or contrast matching). nih.govnih.govnih.gov The scattering length density (SLD) of a material depends on the sum of the scattering lengths of its constituent atoms divided by its volume. embl-hamburg.de By mixing hydrogenated and deuterated solvents (e.g., H₂O and D₂O), the SLD of the solvent can be adjusted to match the SLD of one of the components in a complex system. mdpi.com

When the SLD of the solvent matches that of a particular component, that component becomes effectively "invisible" to the neutrons, and the scattering signal arises only from the other components. nih.gov For example, in a system containing a protein and a micelle of this compound, one can adjust the H₂O/D₂O ratio to match the SLD of the protein, making it invisible. The resulting SANS signal would provide information solely on the structure of the deuterated micelle. Conversely, by matching the solvent to the deuterated micelle, one could isolate the scattering from the protein. This powerful method allows for the in-situ structural determination of individual components within complex biological or chemical assemblies. nih.govnih.gov

Isotope Exchange and Stability Considerations in Analytical Measurements

A critical consideration when using deuterated compounds is the stability of the deuterium labels and the potential for hydrogen-deuterium (H-D) exchange with the surrounding environment. nih.govnih.gov The carbon-deuterium (C-D) bonds on the alkyl chain of this compound are generally stable under typical analytical conditions. However, exchange can occur in protic solutions, particularly under harsh conditions such as extreme pH or high temperatures, which could potentially decrease the level of deuteration over time. nih.govmdpi.com

In biological studies, metabolic processes can also affect isotopic stability. For instance, the enzymatic desaturation of the fatty acid chain could lead to the loss of deuterium atoms at specific positions. nih.gov Therefore, it is essential to consider the experimental conditions and the time scale of the measurements.

For techniques like neutron scattering, where experiments might be conducted over several hours in D₂O-containing buffers, even a small degree of H-D exchange between the analyte and the solvent could alter the scattering length densities and affect the quantitative interpretation of the data. nih.gov Validating the isotopic stability of the compound post-experiment, for example by using mass spectrometry, is a good practice to ensure the accuracy of the structural models derived from scattering data. metsol.com

Applications in Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Biochemical Reaction Mechanisms Involving Fatty Acids and Lipids

The use of deuterium-labeled fatty acids, such as potassium hexadecanoate-d31, has been pivotal in unraveling the complex biochemical pathways of fatty acid and lipid metabolism. nih.govmdpi.com These labeled compounds act as tracers, enabling scientists to follow their journey through various metabolic processes within living organisms. clearsynth.com By introducing these tracers, researchers can monitor the absorption, distribution, metabolism, and excretion (ADME) of fatty acids. researchgate.net

One of the primary applications is in studying the incorporation and turnover of fatty acids in different lipid pools. For instance, studies have utilized dual-labeled techniques with deuterated fatty acids to simultaneously compare the metabolism of two different fatty acid isomers in human subjects. nih.gov This methodology allows for the direct comparison of their relative rates of incorporation, removal, and the extent to which they are integrated into plasma and red blood cell neutral and phospholipid fractions. nih.gov Such detailed insights are crucial for understanding the dynamic nature of lipid metabolism and how it is affected by physiological and pathological conditions.

Furthermore, deuterium (B1214612) labeling aids in identifying and quantifying the products of fatty acid metabolism. nih.gov Techniques like combined gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) can distinguish between the labeled and unlabeled molecules, providing precise measurements of metabolic flux and pathway utilization. nih.govnih.gov This has been instrumental in understanding processes like beta-oxidation and desaturation of fatty acids. nih.gov

Key Research Findings in Biochemical Reaction Mechanisms:

| Research Area | Key Finding | Analytical Technique(s) |

| Fatty Acid Isomer Metabolism | Dual deuterium-labeling allows for direct comparison of the metabolic fates of two different fatty acid isomers simultaneously in human subjects. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| In Vivo Fatty Acid Tracing | Deuterium-labeled stearic acid administered to rats was tracked, along with its desaturation and beta-oxidation products, for up to 72 hours, demonstrating the utility in long-term metabolic studies. nih.gov | High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) |

| Lipidomics | Stable isotope labeling with deuterium is a foundational technique in lipidomics to trace the metabolic fate of precursors into various lipid classes. mdpi.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Assessment of Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions and Chemical Transformations

The replacement of hydrogen with deuterium in a molecule like this compound can lead to a change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). chem-station.comnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-determining step. nih.gov

The magnitude of the KIE can also offer insights into the geometry of the transition state of a reaction. scilit.com Theoretical models and computational studies can be used in conjunction with experimental KIE data to build a detailed picture of the reaction mechanism. scilit.com It is important to note that the absence of a KIE does not necessarily mean that C-H bond cleavage is not occurring, but rather that it is not the slowest step in the reaction sequence. nih.gov

Examples of KIE in Mechanistic Studies:

| Enzyme/Reaction System | Observed KIE (kH/kD) | Implication |

| Cytochrome P450 | Often significant (can be >7) | C-H bond abstraction is at least partially rate-limiting. nih.gov |

| Ascorbic acid with PTIO˙ | 12.8 | Suggests quantum mechanical tunneling may play a role in the hydrogen-transfer reaction. rsc.org |

| Adenosylcobalamin-dependent enzymes | Varies | Provides information about the reaction pathway and the rate-determining step in hydrogen atom transfer. nih.gov |

Tracing Reaction Pathways in Organic and Biological Systems with Deuterium Labels

Deuterium-labeled compounds like this compound are indispensable for tracing reaction pathways in both organic synthesis and complex biological systems. clearsynth.com The deuterium atoms act as a "heavy" label that can be easily detected and distinguished from the naturally abundant hydrogen atoms, primarily using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This allows researchers to follow the transformation of a specific molecule through a series of chemical reactions or metabolic steps. clearsynth.com

In organic chemistry, deuterated compounds are used to probe reaction mechanisms. For example, by observing the position of the deuterium label in the product of a reaction, chemists can deduce the rearrangement of atoms and the nature of the intermediates formed. chem-station.com

In biological systems, this tracing ability is fundamental to metabolic research. clearsynth.com By administering a deuterium-labeled substrate, such as a fatty acid, scientists can track its conversion into various metabolites, providing a map of the metabolic network. researchgate.netfrontiersin.org This approach, often referred to as metabolic flux analysis, quantifies the rates of metabolic pathways and helps to understand how these pathways are regulated and altered in disease states. mdpi.com For instance, deuterium metabolic imaging (DMI) is an emerging magnetic resonance-based technique that allows for the non-invasive, three-dimensional mapping of the metabolism of deuterated substrates in vivo. nih.gov

The stability of the C-D bond also enhances the utility of these compounds as tracers, as the label is less likely to be lost through chemical exchange compared to, for example, labeling with tritium at certain positions. This stability ensures that the label remains on the molecule of interest throughout the biological process being studied.

Applications of Deuterium Labeling in Tracing Pathways:

| Application Area | Description |

| Drug Metabolism | Deuterium-labeled drug candidates are used to gain insights into their metabolic pathways, clearance rates, and to identify metabolites. clearsynth.comresearchgate.net |

| Metabolic Profiling | Researchers can track the metabolism of deuterated compounds to precisely distinguish and quantify metabolites from their natural counterparts. alfa-chemistry.com |

| Protein Structure Determination | Deuterium can be used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy to aid in the determination of protein structures. clearsynth.com |

Dynamic Lipidomics and Metabolic Flux Analysis Utilizing Potassium Hexadecanoate D31

Tracing Fatty Acid Uptake, Mobilization, and Oxidation in Biological Systems

Potassium hexadecanoate-d31 serves as an invaluable tracer for elucidating the complex dynamics of fatty acid trafficking and catabolism. When introduced into a biological system, it mimics the behavior of its unlabeled counterpart, palmitate, which is the most common saturated fatty acid in animals and a primary energy source. nih.gov Researchers can track the d31-labeled palmitate from its point of entry, observing its uptake by cells and tissues, its mobilization from lipid stores, and its eventual breakdown for energy through beta-oxidation.

The process involves administering the labeled compound and then collecting samples (e.g., plasma, tissues) at various time points. Using mass spectrometry, the d31-palmitate and its metabolic products can be identified and quantified. This methodology allows for the precise measurement of the rate of appearance and disappearance of the fatty acid in different compartments, providing a dynamic view of its flux through the system. isotope.com

A key application is in quantifying fatty acid oxidation, a critical process for energy generation. Studies have validated the use of d31-palmitate for measuring dietary fat oxidation, demonstrating its utility in both preclinical and human studies. For instance, d31-palmitate has been used to measure fatty acid oxidation during exercise. researchgate.net Its advantage over other tracers, such as carbon-13 labeled palmitate, is that its measurement in urine is straightforward and does not require the complex acetate (B1210297) corrections or frequent breath sampling needed for 13C-based methods. researchgate.net This simplifies studies in outpatient and free-living settings.

A comparative study on measuring fatty acid oxidation during exercise highlighted the effectiveness of d31-palmitate. The cumulative recovery of the deuterium (B1214612) label provides a direct measure of how much of the ingested fatty acid was oxidized over a specific period.

| Tracer | Tracer Type | Mean Cumulative Recovery (9 hours) | Measurement Method |

|---|---|---|---|

| d31-Palmitate | Deuterium Labeled | 10.6 ± 3% | Urine Analysis |

| [1-13C]Palmitate (uncorrected) | Carbon-13 Labeled | 5.6 ± 2% | Breath Analysis |

This table illustrates data from a validation study comparing d31-palmitate and [1-13C]palmitate for measuring fatty acid oxidation. The higher recovery of the d31 label and simpler collection method underscore its utility. researchgate.net

Investigating De Novo Lipid Synthesis and Remodeling Pathways

While this compound is an exogenous fatty acid tracer, it is instrumental in studying how externally supplied fatty acids are incorporated into more complex lipids, a process central to lipid remodeling and synthesis pathways. This contrasts with the study of de novo lipogenesis (DNL), which is the synthesis of fatty acids from non-lipid precursors like glucose or acetate. nih.gov By using d31-palmitate, researchers can specifically track the fate of a pre-formed fatty acid as it becomes a building block for a vast array of lipid species.

Once taken up by cells, the d31-palmitate is activated to its acyl-CoA form (palmitoyl-d31-CoA). From this central metabolic point, it can be esterified into various lipid classes, including:

Triglycerides (TGs): For energy storage in lipid droplets. researchgate.net

Phospholipids (B1166683) (PLs): Such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential components of cellular membranes.

Sphingolipids: Including ceramides, which are signaling molecules and structural components of membranes.

By tracking the appearance of the d31 label in these different lipid molecules over time, scientists can map out the activity of lipid remodeling and synthesis pathways. For example, an experiment on HEK293 cells used d31-palmitic acid to show how silencing the gene for Adiponectin Receptor 2 (AdipoR2) altered the incorporation of exogenous palmitate into various lipids. The results demonstrated a significant increase in the synthesis of d31-labeled ceramides, phosphatidylcholines, and phosphatidylethanolamines when AdipoR2 was silenced, revealing the receptor's role in directing fatty acid traffic away from ceramide synthesis. biorxiv.org

| Lipid Class | Control (Non-target siRNA) | AdipoR2 Silenced (AdipoR2 siRNA) | Effect of Silencing |

|---|---|---|---|

| Ceramide (d31-16:0) | Baseline | Increased | Promotes de novo ceramide synthesis from exogenous palmitate |

| Phosphatidylcholines (d31-labeled) | Baseline | Dramatically Increased | Shifts palmitate into phospholipid synthesis |

| Phosphatidylethanolamines (d31-labeled) | Baseline | Dramatically Increased | Shifts palmitate into phospholipid synthesis |

| Glucosylceramides (d31-16:0) | Baseline | Decreased | Reduces further processing of newly synthesized ceramides |

This table summarizes findings on how AdipoR2 silencing affects the metabolic fate of exogenous d31-palmitic acid in HEK293 cells, illustrating its use in tracing lipid synthesis and remodeling. biorxiv.org

Quantification of Lipid Turnover and Degradation in Cellular and Organismal Models

Lipid metabolism is a highly dynamic process, with lipids being constantly synthesized and degraded. Stable isotope labeling with compounds like this compound is the definitive method for quantifying this turnover. nih.gov Static measurements of lipid levels can show that a lipid pool has increased or decreased, but they cannot reveal whether this change is due to altered synthesis, degradation, or both. Tracer studies resolve this ambiguity.

The quantification of turnover involves a "pulse-chase" experimental design. A "pulse" of this compound is administered to the cells or organism. This labeled fatty acid is then incorporated into various lipid pools. Researchers then "chase" the label over time by collecting samples at multiple intervals and measuring the amount of the d31 label remaining in specific lipid species. nih.gov

The rate at which the d31 label disappears from a particular lipid pool is a direct measure of that lipid's turnover or degradation rate. From this data, key kinetic parameters can be calculated, such as the metabolic half-life of a lipid molecule—the time it takes for half of the labeled molecules to be cleared. biorxiv.org This approach provides a granular view of lipid dynamics, revealing how quickly different types of lipids are used and replaced within the body.

Furthermore, by tracking the appearance of labeled breakdown products, one can directly measure catabolic flux. For example, as d31-palmitate is oxidized, the deuterium atoms are transferred to water. Measuring the enrichment of deuterium in body water following administration of d31-palmitate provides a quantitative measure of the total oxidation of that fatty acid. researchgate.net This allows for a comprehensive understanding of both the build-up and breakdown sides of lipid homeostasis.

Application in Studies of Lipid Homeostasis and Dysregulation in Disease States

Alterations in lipid metabolism are a hallmark of numerous diseases, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and cancer. nih.govmdpi.comnih.gov this compound is a powerful tool for investigating the specific ways in which lipid homeostasis is disrupted in these pathological conditions. By tracing the metabolic fate of palmitate, researchers can pinpoint which pathways are overactive, underactive, or rerouted in a disease state compared to a healthy one.

For instance, in the context of insulin (B600854) resistance, there is often an increased flux of free fatty acids from adipose tissue to other organs like the liver and muscle. nih.govnih.gov Using d31-palmitate, scientists can quantify this increased uptake and determine how the liver and muscle metabolize the excess fatty acids. This can reveal whether the fatty acids are being shunted towards storage as triglycerides (contributing to fatty liver), oxidized inefficiently, or converted into lipotoxic species like ceramides, which can exacerbate insulin resistance. mdpi.commdpi.com

In cancer research, it is known that many tumors exhibit altered lipid metabolism to fuel their rapid growth and proliferation. nih.gov Cancer cells can increase their uptake of external fatty acids from the tumor microenvironment. Stable isotope tracing can illuminate these dependencies. For example, studies have shown that leukemia cells can take up fatty acids released by adjacent fat cells (adipocytes). aacrjournals.org By labeling the fatty acids in the adipocytes, it is possible to prove this transfer and quantify which specific fatty acids the cancer cells are consuming and how they are being used—whether for building new membranes, for energy, or for generating signaling molecules. Using this compound in such models allows for precise tracking of how this abundant dietary and systemic fatty acid contributes to tumor metabolism.

Use in Metabolic Labeling Workflows for Biological Systems

Metabolic labeling is a fundamental technique in which a labeled precursor is supplied to a biological system to be incorporated into newly synthesized molecules. nih.gov this compound is an ideal reagent for such workflows focused on lipid metabolism. The general workflow involves several key steps:

Introduction of the Tracer: A known quantity of this compound is introduced to the system, either in the culture medium for in vitro cell studies or administered to an organism for in vivo studies.

Incorporation: The cells or organism take up the d31-palmitate and metabolize it, incorporating the deuterated acyl chain into a wide range of downstream lipid products.

Sample Collection: Samples (cells, tissues, plasma, etc.) are collected after a predetermined period, or at multiple time points for dynamic studies.

Lipid Extraction and Analysis: Lipids are extracted from the samples, and the different lipid classes are often separated using chromatography. Mass spectrometry is then used to detect and quantify both the unlabeled (endogenous) and the d31-labeled (newly synthesized/remodeled) versions of each lipid of interest.

Data Analysis: The ratio of labeled to unlabeled lipids provides a measure of the rate of synthesis or turnover. By analyzing the entire spectrum of labeled lipids, a comprehensive map of the fatty acid's metabolic fate can be constructed. nih.gov

This workflow has been adapted for various specific applications. For example, analogues of palmitic acid have been used to label and track extracellular vesicles (exosomes), revealing new insights into their biogenesis and trafficking. nih.gov Other workflows use modified fatty acids to study protein palmitoylation, a crucial post-translational modification where a fatty acid is attached to a protein. nih.gov The use of a stable-isotope labeled compound like this compound provides a non-radioactive, highly sensitive, and quantitative method for these metabolic labeling experiments, making it a cornerstone of modern dynamic lipidomics.

Structural and Dynamic Analysis of Self Assembled Systems and Biomembranes

Characterization of Micellar Structures and Self-Assembly Processes

Potassium hexadecanoate (B85987), as a typical single-chain surfactant, readily self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water molecules. In these aggregates, the deuterated hexadecanoate chains form a liquid-like core, while the polar carboxylate head groups are exposed to the aqueous solvent.

The use of Potassium hexadecanoate-d31 is particularly advantageous for studies employing small-angle neutron scattering (SANS). The significant difference in the neutron scattering length densities of the deuterated hydrocarbon core and the hydrogenated solvent (water) provides excellent contrast, allowing for precise determination of micellar structure and dimensions. SANS studies can elucidate key parameters of these micelles.

Table 1: Representative Micellar Properties of Long-Chain Carboxylate Surfactants in Aqueous Solution

| Parameter | Description | Typical Value Range |

| Aggregation Number (N) | The average number of surfactant molecules per micelle. | 50 - 100 |

| Micellar Radius (Rm) | The overall radius of the micelle. | 20 - 30 Å |

| Radius of Gyration (Rg) | A measure of the size of the micelle's core. | 15 - 25 Å |

| Shape | The geometry of the micelle (e.g., spherical, ellipsoidal). | Spherical to slightly prolate |

Note: The exact values are dependent on concentration, temperature, and ionic strength of the solution.

Formation and Structural Characterization of Bilayers and Vesicles

Under specific conditions of concentration, temperature, and ionic strength, or in the presence of other amphiphilic molecules, this compound can form more complex structures such as bilayers and vesicles. Vesicles, which are spherical bilayers enclosing an aqueous compartment, are of particular interest as simple models for biological cells.

The formation of these structures can be induced by methods such as the film hydration technique, where a thin film of the lipid is hydrated with an aqueous buffer, followed by sonication or extrusion to produce unilamellar vesicles. The perdeuterated nature of the acyl chains in this compound is again instrumental for their characterization. Techniques like SANS and neutron diffraction can provide detailed information about the bilayer structure, including its thickness and the area per molecule. These studies have shown that fatty acids can indeed form stable vesicular structures. nih.gov

Investigation of Alkyl Chain Dynamics and Conformation in Lipid Bilayers

One of the most powerful applications of this compound is in the study of alkyl chain dynamics within lipid bilayers using solid-state deuterium (B1214612) NMR (²H NMR) spectroscopy. By incorporating this deuterated fatty acid into a model membrane, it is possible to obtain detailed, position-specific information about the conformational order and mobility of the acyl chains.

The primary observable in ²H NMR of deuterated lipids is the quadrupolar splitting (ΔνQ), which is directly related to the C-D bond order parameter (SCD). The order parameter provides a measure of the motional anisotropy of the C-D bond vector with respect to the bilayer normal. A value of SCD = 0 indicates isotropic motion, while a larger value signifies more restricted, ordered motion.

Research on lipid bilayers containing selectively deuterated palmitic acid has revealed a characteristic order parameter profile along the acyl chain. The order is relatively high and constant for the first part of the chain near the headgroup and then progressively decreases towards the terminal methyl group in the center of the bilayer. This indicates a significant increase in conformational freedom and mobility in the bilayer core.

Table 2: Deuterium NMR Order Parameters (SCD) for a Deuterated Palmitoyl (B13399708) Chain in a Lipid Bilayer at 41°C

Data are representative of values obtained for deuterated palmitoyl chains in a dipalmitoylphosphatidylcholine (DPPC) bilayer in the liquid-crystalline phase.

Studies of Surfactant Adsorption at Interfaces and Emulsion Stability

As a surfactant, this compound adsorbs at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. cymitquimica.com This property is fundamental to the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another.

This compound as a Model System for Biological Membrane Components

Biological membranes are complex assemblies of various lipids and proteins. mdpi.com To understand the intricate structure-function relationships in these systems, researchers often rely on simplified model membranes. cymitquimica.com Deuterated lipids, such as this compound, are invaluable components of these model systems. nih.govnih.govill.eu

The primary advantage of using deuterated lipids lies in the application of neutron scattering techniques. nih.govnih.govdntb.gov.uabohrium.com In a typical experiment, a biological molecule of interest (e.g., a protein or a drug) in its non-deuterated form is reconstituted into a model membrane composed of deuterated lipids. By adjusting the deuterium content of the solvent (a mixture of H₂O and D₂O), it is possible to "contrast match" the lipid bilayer, effectively making it invisible to neutrons. This allows the scattering signal from the molecule of interest to be isolated, providing unambiguous information about its structure, location, and conformation within the membrane. This contrast variation method is a powerful tool for studying lipid-protein interactions and the assembly of membrane-associated complexes.

Research into Supramolecular Polymer Assemblies and Self-Organization

The principles of self-assembly that govern the formation of micelles and bilayers can be extended to more complex systems involving polymers. The interaction between surfactants and polymers can lead to the formation of a wide array of supramolecular structures, such as decorated polymer chains, mixed micelles, and hydrogels.

While specific research on this compound in supramolecular polymer assemblies is limited, studies on similar fatty acid salts have demonstrated their ability to interact with polymers, including biological polymers like peptides and polysaccharides. rsc.org These interactions are typically driven by a combination of electrostatic and hydrophobic forces. For instance, the anionic carboxylate headgroups of the fatty acid can interact with positively charged segments of a polymer, leading to the formation of a complex that can have distinct properties and morphologies compared to the individual components. The hydrophobic tails can also associate to form micelle-like clusters along the polymer chain. The use of the deuterated form of potassium hexadecanoate would be highly beneficial in elucidating the precise structure of such complex assemblies using neutron scattering techniques.

Potassium Hexadecanoate D31 As a Calibrated Internal Standard in Quantitative Analytical Protocols

Development and Validation of Quantitative Mass Spectrometry Assays for Lipid Analysis

The development of robust and reliable quantitative mass spectrometry (MS) assays is fundamental to lipidomics. The use of a suitable internal standard is a critical component of this process, ensuring the accuracy and precision of the analytical method. Potassium hexadecanoate-d31 is frequently employed for this purpose due to its structural similarity to endogenous saturated fatty acids and its distinct mass shift, which prevents isotopic interference.

The validation of a quantitative MS assay incorporating this compound typically involves a comprehensive assessment of several key parameters to ensure its performance. These parameters include linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision (intra- and inter-day variability), recovery, and matrix effects.

Linearity and Sensitivity: The linearity of the assay is established by analyzing a series of calibration standards containing a fixed amount of this compound and varying concentrations of the corresponding non-labeled analyte (palmitic acid). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration, and a linear regression analysis is performed. The sensitivity of the method is determined by the limit of detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be accurately and precisely quantified.

Table 1: Representative Linearity and Sensitivity Data for a Quantitative LC-MS/MS Assay of Palmitic Acid using this compound as an Internal Standard

| Analyte Concentration (µM) | Analyte/IS Peak Area Ratio |

| 0.1 | 0.022 |

| 0.5 | 0.105 |

| 1.0 | 0.212 |

| 5.0 | 1.058 |

| 10.0 | 2.115 |

| 25.0 | 5.289 |

| 50.0 | 10.577 |

| Linearity (R²) | 0.9995 |

| LOD (µM) | 0.05 |

| LOQ (µM) | 0.1 |

Accuracy and Precision: Accuracy, the closeness of the measured value to the true value, is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. Precision, the degree of agreement among repeated measurements, is evaluated by determining the coefficient of variation (%CV) for these QC samples, both within a single analytical run (intra-day precision) and across different days (inter-day precision).

Table 2: Illustrative Accuracy and Precision Data for the Quantification of Palmitic Acid

| QC Level | Nominal Conc. (µM) | Measured Conc. (µM) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low | 0.5 | 0.48 | 96.0 | 4.5 | 6.2 |

| Medium | 10.0 | 10.2 | 102.0 | 2.8 | 4.1 |

| High | 40.0 | 39.5 | 98.8 | 3.1 | 5.5 |

The use of this compound as an internal standard is crucial for achieving high accuracy and precision, as it effectively corrects for any loss of analyte during sample extraction and inconsistencies in ionization efficiency during MS analysis.

Minimization of Matrix Effects and Enhancement of Analytical Precision in Lipidomic Studies

Matrix effects are a significant challenge in quantitative lipidomics, particularly when using electrospray ionization mass spectrometry (ESI-MS). These effects arise from co-eluting endogenous components in the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate these effects.

This compound, being chemically identical to its non-labeled counterpart, exhibits the same chromatographic behavior and ionization efficiency. Therefore, any matrix-induced suppression or enhancement of the palmitic acid signal will be mirrored by the this compound signal. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to a significant improvement in analytical precision and accuracy.

To assess the effectiveness of this compound in minimizing matrix effects, a post-extraction addition method can be employed. In this method, the response of the analyte in a neat solution is compared to its response when spiked into an extracted biological matrix that is devoid of the endogenous analyte. The matrix effect is then calculated as a percentage.

Table 3: Evaluation of Matrix Effect on Palmitic Acid Quantification with and without Internal Standard Correction

| Sample Matrix | Analyte Response (without IS) | Analyte/IS Ratio (with IS) | Matrix Effect (%) (without IS) | Corrected Matrix Effect (%) (with IS) |

| Neat Solution | 100,000 | 1.00 | N/A | N/A |

| Plasma Extract 1 | 75,000 | 0.98 | -25.0 | -2.0 |

| Plasma Extract 2 | 60,000 | 1.01 | -40.0 | +1.0 |

| Tissue Extract 1 | 115,000 | 1.03 | +15.0 | +3.0 |

| Tissue Extract 2 | 85,000 | 0.99 | -15.0 | -1.0 |

As demonstrated in the representative data in Table 3, the uncorrected analyte response can vary significantly due to matrix effects, leading to poor precision. However, when the analyte/internal standard ratio is used, the impact of the matrix is substantially reduced, resulting in much higher analytical precision and reliable quantification. This underscores the indispensable role of this compound in modern lipidomic studies.

Theoretical and Computational Approaches Complementing Experimental Studies

Molecular Dynamics (MD) Simulations of Deuterated Lipid Assemblies and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. In the context of potassium hexadecanoate-d31, MD simulations can provide detailed information about the structure and dynamics of lipid assemblies, such as micelles and bilayers, where this deuterated fatty acid is a component.

While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from simulations of other deuterated lipids. These simulations are crucial for understanding how the substitution of hydrogen with deuterium (B1214612) affects the behavior of lipid systems. For instance, MD simulations can be used to investigate the impact of deuteration on:

Membrane Properties: The replacement of hydrogen with the heavier deuterium isotope can subtly alter intermolecular interactions. MD simulations can quantify these changes and their effects on macroscopic membrane properties such as area per lipid, bilayer thickness, and lipid ordering. These simulations often complement experimental techniques like neutron scattering, where deuteration is used to enhance contrast.

Lipid Packing and Dynamics: Simulations can reveal how the C-D bonds, being slightly shorter and stronger than C-H bonds, influence the conformational flexibility of the acyl chains. This can, in turn, affect the packing of lipids in a membrane and their lateral diffusion.

Interactions with other Molecules: MD simulations can model the interactions of deuterated lipid assemblies with other molecules, such as proteins or drugs. This is particularly relevant for understanding how deuteration might influence the binding of fatty acids to carrier proteins or their interaction with membrane-bound enzymes.

A common application of MD simulations in this area is to create models that are consistent with experimental data, providing a molecular-level interpretation of the observed phenomena.

Computational Chemistry for Predicting Deuteration Effects on Molecular Conformation and Dynamics

Computational chemistry methods, including quantum mechanics (QM) and molecular mechanics (MM), are invaluable for predicting the effects of isotopic substitution on molecular properties. These methods can be applied to this compound to understand the intrinsic consequences of deuteration on its conformation and dynamics.

The primary effects of deuteration that can be computationally modeled are:

Vibrational Frequencies: The increased mass of deuterium leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. QM calculations can accurately predict these shifts in the vibrational spectra, which is crucial for interpreting infrared (IR) and Raman spectroscopy data.

Conformational Preferences: By calculating the potential energy surface of the molecule, computational methods can predict the relative energies of different conformers. While the effect of deuteration on the conformational preferences of a flexible molecule like hexadecanoate (B85987) is expected to be minor, it can be quantified.

Reaction Kinetics: For chemical reactions involving the cleavage of a C-H or C-D bond, a significant kinetic isotope effect (KIE) is often observed. Computational chemistry can be used to model the transition states of such reactions and predict the magnitude of the KIE, providing insights into reaction mechanisms.

These computational predictions are essential for a fundamental understanding of how the physical properties of this compound differ from its non-deuterated counterpart.

Modeling of Lipid Metabolism Pathways Incorporating Isotopic Tracers for Flux Analysis

One of the most significant applications of this compound is as an isotopic tracer in studies of lipid metabolism. nih.gov Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope tracers to quantify the rates of metabolic reactions within a biological system. nih.gov

In this context, cells or organisms are supplied with this compound, and the distribution of the deuterium label is traced through various metabolic pathways. By measuring the isotopic enrichment in downstream metabolites, it is possible to determine the flux through different reactions.

The modeling aspect of MFA involves several key steps:

Network Construction: A stoichiometric model of the relevant metabolic pathways is constructed. This model includes all the known biochemical reactions involved in fatty acid metabolism, such as beta-oxidation, elongation, and incorporation into complex lipids.

Isotopomer Labeling Experiments: The experimental part involves feeding the biological system with the deuterated tracer and measuring the mass isotopomer distributions of key metabolites using techniques like mass spectrometry.

Flux Estimation: The experimental data is then used to constrain the metabolic model. Computational algorithms are employed to solve a system of equations that relate the measured isotopomer distributions to the intracellular metabolic fluxes. This allows for the quantification of the rates of various metabolic reactions.

The use of deuterated fatty acids like this compound in MFA can provide valuable information on:

Fatty Acid Oxidation Rates: By tracking the breakdown of the deuterated tracer, the rate of beta-oxidation can be quantified.

De Novo Lipogenesis: The incorporation of the tracer into newly synthesized lipids can be monitored to determine the rate of fatty acid synthesis.

Lipid Remodeling: The movement of the deuterated acyl chain between different lipid species can be traced to study lipid remodeling pathways.

These models are instrumental in understanding how lipid metabolism is regulated in different physiological and pathological states and how it is affected by genetic or pharmacological interventions.

Future Directions and Emerging Research Avenues for Potassium Hexadecanoate D31

Development of Novel and More Efficient Synthesis Routes for Site-Specific Deuteration

The advancement of metabolic studies using compounds like Potassium hexadecanoate-d31 heavily relies on the ability to produce high-purity, site-specifically deuterated molecules. Current research is geared towards developing more efficient and precise synthetic methods.

Historically, the synthesis of deuterated fatty acids involved methods like hydrogen-isotope exchange (HIE), which could lead to an undefined number of deuterium (B1214612) atoms in the final product. nih.gov Modern approaches aim for controlled, site-specific deuteration, which is critical for detailed metabolic pathway analysis and for interpreting data from techniques like mass spectrometry and Raman spectroscopy. nih.gov

Key areas of development include:

Catalytic Deuteration: The use of novel catalysts, such as platinum or ruthenium complexes, allows for more controlled and exhaustive deuteration of fatty acids. nih.gov

Combined Biochemical-Chemical Approaches: This hybrid method utilizes enzymes for site-specific hydrolysis of lipid tails, followed by chemical esterification to introduce deuterated fatty acid chains. europa.eu This is particularly useful for creating complex deuterated lipids like phospholipids (B1166683) that are not amenable to direct deuteration. europa.eu

Multi-step Organic Synthesis: Complex, multi-step synthetic pathways are being refined to introduce deuterium at precise locations within the fatty acid chain. nih.gov While challenging, these methods offer the highest degree of control over the final product's structure.

The goal of these efforts is to produce a wider variety of specifically deuterated lipid standards, which are currently limited in availability. europa.eu Enhanced synthesis routes will not only improve the quality of tracers but also make them more accessible for a broader range of scientific investigations.

Integration with Advanced Multi-Tracer and Spatially Resolved Lipidomics Techniques

The utility of this compound is significantly amplified when integrated with cutting-edge analytical technologies. These advanced techniques allow for a more dynamic and comprehensive understanding of lipid metabolism.

Multi-Tracer Studies: By using this compound in conjunction with other stable isotope-labeled molecules (e.g., ¹³C-labeled glucose), researchers can simultaneously track multiple metabolic pathways. nih.govbiorxiv.org High-resolution mass spectrometry is essential for these studies, as it can differentiate between the various isotopic labels, providing a detailed picture of how different metabolic networks interact. nih.govbiorxiv.org This approach allows for the quantification of metabolic fluxes across the entire lipidome. biorxiv.org